molecular formula C11H12F3N3O3 B2865820 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide CAS No. 1351597-65-3

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Cat. No.: B2865820
CAS No.: 1351597-65-3
M. Wt: 291.23
InChI Key: RXIXMJRORUFOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a small-molecule heterocyclic derivative featuring a central azetidine ring (a four-membered saturated amine) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further modified with a 2,2,2-trifluoroethyl moiety, while the azetidine’s 1-position is functionalized via a 5-methyl-1,2-oxazole-3-carbonyl group.

Structurally, the compound shares similarities with urea derivatives (e.g., BJ54055 in ) and carboxamide-containing analogs (e.g., piperidine-based compounds in ), but its azetidine core distinguishes it from larger cyclic amines like piperidine or oxane derivatives .

Properties

IUPAC Name

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3/c1-6-2-8(16-20-6)10(19)17-3-7(4-17)9(18)15-5-11(12,13)14/h2,7H,3-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIXMJRORUFOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Ring Systems :

  • The target compound’s azetidine ring (4-membered) contrasts with the 6-membered piperidine () and oxane () systems. Smaller rings like azetidine impose greater ring strain but may enhance binding specificity in certain targets.
  • BJ54055 () lacks a cyclic amine entirely, instead employing a linear urea scaffold.

Substituent Effects :

  • The trifluoroethyl group is a common feature in the target compound and ’s piperidine derivative. This group’s strong electron-withdrawing nature likely impacts solubility and metabolic stability.
  • Oxazole vs. Oxadiazole/Thiophene : The 5-methyloxazole in the target compound (aromatic, moderate polarity) differs from the 1,2,4-oxadiazole (polar, hydrogen-bond acceptor) in and the thiophene (sulfur-containing, less polar) in the same compound.

Linker Diversity :

  • The target compound uses a direct carbonyl linkage between the azetidine and oxazole, whereas ’s analog employs an oxadiazole linker, which may confer rigidity and influence bioavailability .

Hypothesized Pharmacological Implications

While specific activity data are absent in the provided evidence, structural trends suggest:

  • Metabolic Stability : The oxazole ring in the target compound may resist oxidative degradation better than thiophene () or pyridine () systems due to its aromatic stability and lack of reactive sulfur/nitrogen .
  • Target Selectivity : The compact azetidine core could reduce off-target interactions compared to bulkier piperidine derivatives (), though this depends on the biological context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.